molecular formula C4H8S2 B146892 1,3-Dithiane CAS No. 505-23-7

1,3-Dithiane

Cat. No. B146892
CAS RN: 505-23-7
M. Wt: 120.2 g/mol
InChI Key: WQADWIOXOXRPLN-UHFFFAOYSA-N
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Description

1,3-Dithiane is an organosulfur compound with the formula CH2S2C3H6 . It is one of three isomers of the formula (CH2)4S2 . The 1,3-isomer arises by the reaction of 1,3-propanedithiol with formaldehyde . 1,3-dithiane has 2 weakly acidic protons that can be removed and alkylation of the carbon is possible .


Synthesis Analysis

The synthesis of 1,3-Dithiane involves a facile process that uses [13 C]- or [13 C, 2 H 3 ]methyl phenyl sulfoxide . This process results in the creation of 1,3- [2- 13 C]- and 1,3- [2- 13 C, 2- 2 H 2 ]dithiane .


Molecular Structure Analysis

The molecular structure of 1,3-Dithiane is represented by the formula CH2S2C3H6 . More detailed information about its structure can be found in various scientific resources .


Chemical Reactions Analysis

1,3-Dithiane is used in the Corey-Seebach Reaction, which uses lithiated 1,3-dithianes as nucleophilic acylating agents . This reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles .


Physical And Chemical Properties Analysis

1,3-Dithiane is a stable compound under normal conditions . It is hygroscopic and should be kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers

Several papers have been published on the topic of 1,3-Dithiane. These include a paper on the synthesis of isotopically labeled 1,3-Dithiane , a paper on the role of 1,3-Dithianes in natural product synthesis , and a paper on the evolution of Dithiane-Based Strategies for the Construction of the compound .

Scientific Research Applications

Umpolung Reactions

1,3-Dithiane is notably used in umpolung reactions, which are chemical reactions that reverse the polarity of a carbonyl group. A prime example is the Corey-Seebach reaction, where 1,3-Dithiane acts as an acyl anion equivalent, allowing for the build-up of complex molecules .

Deoxygenation of Sulfoxides

It serves as a reagent for converting sulfoxides into sulfides through deoxygenation. This reaction is valuable in organic synthesis where sulfides are desired end products .

Protecting Group for Carbonyl Compounds

In organic synthesis, 1,3-Dithiane is used as a protecting group for carbonyl compounds. This application is crucial when selective reactions on multifunctional molecules are needed .

Synthon in Organic Synthesis

This compound acts as a useful labeled synthon in organic synthesis. Synthons are reagents that serve as synthetic equivalents or precursors to desired fragments within a target molecule .

Solid-State Deprotection

A new application has been introduced where 1,3-Dithiane can be deprotected in a solid state using Hg(NO3)2·3H2O as an effective reagent. This method offers a highly efficient and fast way to remove protective groups from 1,3-dithianes .

Mechanism of Action

Target of Action

1,3-Dithiane is primarily used as a protective group for carbonyl compounds in organic synthesis . It targets carbonyl compounds, which include aldehydes and ketones .

Mode of Action

1,3-Dithiane interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This process involves the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . The Corey-Seebach Reaction uses lithiated 1,3-dithianes as nucleophilic acylating agents . This reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles .

Biochemical Pathways

The biochemical pathways affected by 1,3-Dithiane involve the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . This conversion can be achieved using a variety of catalysts, including yttrium triflate, tungstophosphoric acid, and p-toluenesulfonic acid . The process often requires harsh conditions and is usually performed in the late synthetic stage .

Pharmacokinetics

Its molecular weight is 120236 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 1,3-Dithiane’s action is the protection of carbonyl compounds through the formation of thioacetals . This protection is crucial in organic synthesis, as it prevents unwanted reactions from occurring at the carbonyl site . The protective group can later be removed under specific conditions .

Action Environment

The action of 1,3-Dithiane is influenced by various environmental factors. For instance, the pH and temperature can affect the stability of 1,3-Dithiane . Additionally, the presence of certain catalysts can enhance the efficiency of the thioacetalization process . The use of a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst, for example, has been shown to offer high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

properties

IUPAC Name

1,3-dithiane
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InChI

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2
Source PubChem
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InChI Key

WQADWIOXOXRPLN-UHFFFAOYSA-N
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Canonical SMILES

C1CSCSC1
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Molecular Formula

C4H8S2
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DSSTOX Substance ID

DTXSID40198516
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Molecular Weight

120.2 g/mol
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Physical Description

White crystalline powder with a stench; [Alfa Aesar MSDS], Solid
Record name 1,3-Dithiane
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Product Name

1,3-Dithiane

CAS RN

505-23-7
Record name 1,3-Dithiane
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Melting Point

54 °C
Record name 1,3-Dithiane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-dithiane?

A1: 1,3-Dithiane has the molecular formula C4H8S2 and a molecular weight of 120.23 g/mol.

Q2: What is the conformational preference of 1,3-dithiane?

A2: 1,3-Dithiane primarily exists in a chair conformation, similar to cyclohexane. This has been confirmed by X-ray crystallography and spectroscopic studies. []

Q3: How does the presence of substituents at the 2-position affect the conformation of 1,3-dithiane?

A3: Substituents at the 2-position of 1,3-dithiane generally prefer to occupy the axial position due to stereoelectronic effects. This preference has been observed for various substituents, including alkyl, aryl, and silyl groups. [, , ]

Q4: How does the incorporation of a sulfur atom into the ring structure of 1,3-dioxane affect its liquid crystal properties?

A4: Replacing an oxygen atom in 1,3-dioxane with sulfur to form 1,3-dithiane generally lowers the transition temperatures of the nematic to isotropic transitions. This is observed in both monomeric and polymeric systems. []

Q5: Does the sulfur oxidation state in 1,3-dithiane derivatives impact NMR coupling constants?

A5: Yes, theoretical and experimental studies show that oxidation of sulfur atoms in 1,3-dithiane derivatives significantly influences long-range 4J(HH) coupling constants. This is attributed to hyperconjugative interactions involving the S=O group. []

Q6: What is the significance of 1,3-dithiane in organic synthesis?

A6: 1,3-Dithiane is widely employed as a protecting group for carbonyl compounds and as an acyl anion equivalent in organic synthesis. [, , ]

Q7: How can 1,3-dithianes be deprotonated and what is the reactivity of the resulting anion?

A7: 1,3-Dithianes can be readily deprotonated at the 2-position using strong bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1,3-dithiane is a versatile nucleophile and reacts with various electrophiles, including aldehydes, ketones, and alkyl halides. [, , ]

Q8: Can 2-chloro-1,3-dithiane be used as a formyl cation equivalent?

A8: Yes, 2-chloro-1,3-dithiane acts as a convenient formyl cation equivalent. It reacts with Grignard reagents, enamines, and other nucleophiles to provide substituted 1,3-dithianes, which can be subsequently hydrolyzed to aldehydes. [, ]

Q9: How can 1,3-dithianes be converted back to carbonyl compounds?

A9: 1,3-Dithiane protecting groups can be removed under oxidative conditions using reagents like mercury(II) oxide (HgO), cerium(IV) ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). []

Q10: Can 1,3-dithianes be used in transition-metal-catalyzed asymmetric reactions?

A10: Yes, palladium-catalyzed asymmetric allylic substitution reactions using 1,3-dithianes as nucleophiles have been reported. These reactions provide access to enantioenriched products with excellent yields and selectivity. []

Q11: Describe a pot-economical approach to synthesize α-thioether ketones and orthothioesters.

A11: Treating 2-aryl-1,3-dithianes with n-BuLi under air exposure results in an autoxidative condensation, yielding α-thioether ketones and orthothioesters in good yields. This method efficiently utilizes three molecules of the starting 1,3-dithiane, minimizing waste generation. []

Q12: How can 1,3-dithianes be used as ligands in coordination chemistry?

A12: 1,3-Dithianes can act as bridging ligands in the construction of coordination polymers. They typically coordinate to metal centers through their sulfur atoms. []

Q13: How does the substituent on the 1,3-dithiane ring influence the structure of copper(I) coordination polymers?

A13: The substituent at the 2-position of 1,3-dithiane significantly impacts the dimensionality and overall architecture of copper(I) coordination polymers. Different substituents lead to varying coordination modes and result in the formation of diverse 0D to 3D networks. []

Q14: What is the role of reaction conditions in determining the structure of coordination polymers based on 1,3-dithiane ligands?

A14: Reaction conditions, such as solvent and temperature, also play a crucial role in controlling the self-assembly process and determining the final structure of coordination polymers. []

Q15: Have organolanthanide complexes containing a σ-bonded 1,3-dithiane been reported?

A15: Yes, new organolanthanide complexes, such as [M(C5H4But)2(C4H7S2-1,3)]·LiCl·2thf (M = Lu or Y), featuring a σ-bond between the lanthanide metal center and the 2-carbon atom of 1,3-dithiane have been synthesized and structurally characterized. []

Q16: Are there any examples of 1,3-dithiane derivatives exhibiting biological activity?

A16: Yes, certain 5-dimethylamino-1,3-dithiane derivatives substituted with electron-withdrawing groups at the 2-position have demonstrated promising insecticidal and acaricidal activities. []

Q17: What is the proposed mechanism of action for the insecticidal activity of 5-dimethylamino-1,3-dithiane derivatives?

A17: It is suggested that these 1,3-dithiane derivatives act as prodrugs and are metabolized in vivo to nereistoxin, a potent neurotoxin found in marine worms. []

Q18: Can 1,3-dithianes be enantioselectively oxidized to chiral sulfoxides?

A18: Yes, modified Sharpless sulfoxidation conditions using titanium tetraisopropoxide (Ti(OiPr)4), diethyl L-(+)-tartrate, and tert-butyl hydroperoxide have been successfully employed for the enantioselective oxidation of 2-substituted-1,3-dithianes to their corresponding sulfoxides. [, ]

Q19: How does the substituent at the 2-position affect the enantioselectivity of 1,3-dithiane oxidation?

A19: The enantioselectivity of the Sharpless sulfoxidation is significantly influenced by the nature of the substituent at the 2-position of 1,3-dithiane. Different substituents can lead to variations in the steric and electronic environment around the sulfur atom, affecting the approach of the oxidizing agent. []

Q20: Has the in vitro metabolism of 1,3-dithiane derivatives been investigated?

A20: Yes, studies on theophylline derivatives containing 1,3-dithiane, 1,3-oxathiolane, and 1,3-dioxane rings showed that metabolic transformations occur regioselectively at the 7-cycloalkyl side chain. Notably, only the 1,3-dioxane derivative underwent enzymatic ring cleavage, while the thioacetal derivatives were metabolized through sulfur oxidation. []

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